molecular formula C7H4FNOS B13631407 7-Fluoro-1,2-benzothiazol-3-one CAS No. 159803-13-1

7-Fluoro-1,2-benzothiazol-3-one

Katalognummer: B13631407
CAS-Nummer: 159803-13-1
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: ZYKJOSTUGJOCHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluorobenzisothiazol-3(2H)-one is a chemical compound that belongs to the class of benzisothiazolones These compounds are characterized by a benzene ring fused to an isothiazolone ring, with a fluorine atom substituted at the 7th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobenzisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzenethiol with a fluorinated acyl chloride in the presence of a base, leading to the formation of the benzisothiazolone ring.

Industrial Production Methods

Industrial production methods for 7-Fluorobenzisothiazol-3(2H)-one would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluorobenzisothiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 7-Fluorobenzisothiazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzisothiazol-3(2H)-one: Lacks the fluorine substitution, which can affect its reactivity and biological activity.

    7-Chlorobenzisothiazol-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    7-Bromobenzisothiazol-3(2H)-one: Contains a bromine atom, which can influence its reactivity and applications.

Uniqueness

7-Fluorobenzisothiazol-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and binding affinity of compounds, making this compound particularly interesting for various applications.

Eigenschaften

CAS-Nummer

159803-13-1

Molekularformel

C7H4FNOS

Molekulargewicht

169.18 g/mol

IUPAC-Name

7-fluoro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H4FNOS/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10)

InChI-Schlüssel

ZYKJOSTUGJOCHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)SNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.